molecular formula C9H9NO3S B1362221 6-Methylsulfonyloxindole CAS No. 850429-63-9

6-Methylsulfonyloxindole

Cat. No.: B1362221
CAS No.: 850429-63-9
M. Wt: 211.24 g/mol
InChI Key: DEQZMOXYEJGJJN-UHFFFAOYSA-N
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Preparation Methods

6-Methylsulfonyloxindole can be synthesized through various methods. One common synthetic route involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

6-Methylsulfonyloxindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.

Scientific Research Applications

6-Methylsulfonyloxindole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylsulfonyloxindole is still under investigation. Some studies suggest that it may exhibit cyclooxygenase-2 (COX-2) inhibitory activity, which could be relevant for its anti-inflammatory applications. more research is needed to elucidate its specific molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

6-Methylsulfonyloxindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indole ring system with a methyl sulfonyl group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

6-methylsulfonyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZMOXYEJGJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378527
Record name 6-Methylsulfonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-63-9
Record name 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylsulfonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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